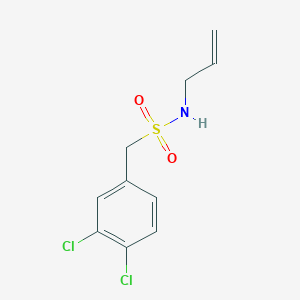
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Descripción general
Descripción
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide, also known as ADMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMS is a sulfonamide compound that has been synthesized using various methods and has been found to have promising results in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide is not fully understood. However, it has been suggested that N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase, an enzyme that plays a key role in the inflammatory response. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide may also act by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has significant biochemical and physiological effects. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant properties and to protect against oxidative stress. In addition, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to have neuroprotective effects and to enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide in lab experiments. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide. One area of research is the development of new synthesis methods for N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects. Finally, the development of new formulations of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide that improve its solubility and bioavailability is an area of future research.
Conclusion
In conclusion, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been synthesized using various methods and has been found to have promising results in various biochemical and physiological studies. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects, as well as to explore new synthesis methods and formulations.
Aplicaciones Científicas De Investigación
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-5-13-16(14,15)7-8-3-4-9(11)10(12)6-8/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTDJPUNRQDGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-methyl-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4724583.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)
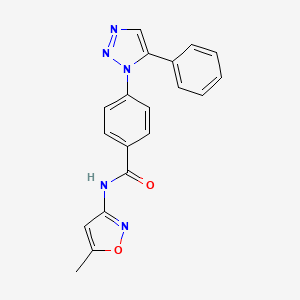
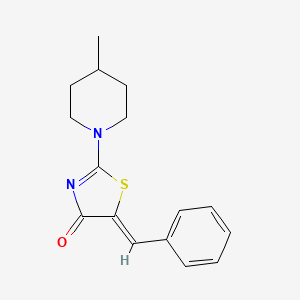
![3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)
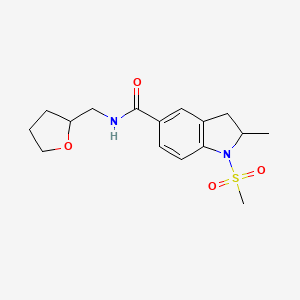
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)

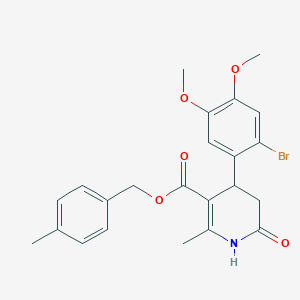
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4724664.png)
![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)